molecular formula C16H13NO B084692 2-Methyl-4,5-diphenyloxazole CAS No. 14224-99-8

2-Methyl-4,5-diphenyloxazole

Cat. No. B084692
CAS RN: 14224-99-8
M. Wt: 235.28 g/mol
InChI Key: QLQIWRCWPJRJJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4,5-diphenyloxazole and related compounds involves several strategies, including coordination chemistry with lanthanide elements and reactions with halomethyl derivatives for extended oxazole synthesis. For instance, [(diphenylphosphinoyl)methyl]-4,5-dihydrooxazole and [(diarylphosphinoyl)methyl]benzoxazoles have been developed, showcasing the compound's versatility in forming complex structures with metals (Pailloux et al., 2011). Moreover, the reactivity of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole with alkyl halides highlights its utility as a precursor for diverse synthetic pathways (Patil & Luzzio, 2016).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4,5-diphenyloxazole derivatives is elucidated through spectroscopic methods and crystallography. Single crystal X-ray diffraction analyses of these compounds reveal their complex coordination chemistry with lanthanides, indicating a variety of monodentate and bidentate donor properties depending on the conditions (Pailloux et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-4,5-diphenyloxazole include its use as a scaffold for further synthetic elaboration, such as the synthesis of extended oxazoles and the exploration of its coordination chemistry with different metals. These reactions often yield complex products with significant potential in materials science and organic synthesis (Patil & Luzzio, 2016).

Physical Properties Analysis

While specific papers detailing the physical properties of 2-Methyl-4,5-diphenyloxazole were not found in the search, the physical properties of oxazole derivatives generally include their melting points, boiling points, solubility in various solvents, and crystal structures. These properties are crucial for understanding their behavior in different chemical environments and applications.

Chemical Properties Analysis

The chemical properties of 2-Methyl-4,5-diphenyloxazole derivatives, such as reactivity with alkyl halides, and their ability to form complexes with lanthanide ions, underscore their chemical versatility. These properties enable the construction of a wide range of compounds, from extended oxazoles to complex coordination compounds with potential applications in various domains of chemistry and materials science (Patil & Luzzio, 2016).

Scientific Research Applications

  • Synthetic Elaboration Scaffold : It serves as a useful scaffold for synthetic elaboration, particularly at the 2-methylene position. This application is useful in creating extended oxazoles, which have a range of synthetic uses (Patil & Luzzio, 2016).

  • Preparation of Anti-inflammatory Drugs : One of the notable applications includes the preparation of the anti-inflammatory drug Oxaprozin. This process uses the α-sulfonyl carbanion strategy along with optimized desulfonylation (Patil & Luzzio, 2016).

  • Trypanocidal Activity : Certain derivatives of 2,5-diphenyloxazole show trypanocidal activity, which is relevant in treating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).

  • Masked Forms of Activated Carboxylic Acids : Oxazoles like 2-methyl-4,5-diphenyloxazole can act as masked forms of activated carboxylic acids. They are used in the synthesis of various compounds, including macrolides (Wasserman, Gambale & Pulwer, 1981).

  • Photooxidation Studies : These compounds are sensitive to photooxidation, undergoing reactions under mild conditions to produce tertiary amides (Wasserman & Floyd, 1966).

  • Fluorescent Molecular Probes : They are used in developing fluorescent molecular probes, particularly in biological studies due to their fluorescence-environment dependence and high fluorescence quantum yields (Diwu et al., 1997).

  • Scintillation Counting : 2,5-Diphenyloxazole derivatives have been synthesized for assessing their ability to scintillate in the presence of ionizing radiation (Clapham et al., 1997).

  • Anti-inflammatory and Analgesic Properties : Some derivatives, like 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles, have shown anti-inflammatory, analgesic, and platelet antiaggregating properties (Mattalia, Serafini & Bucciarelli, 1976).

  • Corrosion Inhibition : Derivatives like 4H-triazole have been used for corrosion protection of metals in acidic environments (Bentiss et al., 2007).

  • Studies in Drug Metabolism : It has been used as a model compound in studies of drug metabolism, particularly in examining the activity of aryl hydrocarbon hydroxylase (Cantrell, Abreu-Greenberg, Guyden & Busbee, 1975).

  • Coordination Chemistry : Its derivatives have been studied in coordination chemistry, particularly in relation to their interaction with lanthanides (Pailloux et al., 2011).

  • Phototoxicity Studies : 2,5-Diphenyloxazole has been found to be phototoxic to various organisms, indicating its potential use in studies related to phototoxicity (Kagan et al., 1984).

  • Fluorographic Detection : It has been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

properties

IUPAC Name

2-methyl-4,5-diphenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQIWRCWPJRJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161981
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5-diphenyloxazole

CAS RN

14224-99-8
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Oxo-1,2-diphenylethyl acetate 24 (0.20 g, 0.79 mmol) was dissolved in DMF (10 mL). Thiourea was then added and the reaction was refluxed (160° C., oil bath) under nitrogen atmosphere. As the reaction progressed, the color changed from colorless to a light yellow-orange and had an odorous smell. The reaction was monitored by TLC and when complete, the reaction mixture was dissolved in dichloromethane (40 mL) and then washed with water (3×30 mL). The dichloromethane layer was separated and dried over anhydrous sodium sulfate. Removal of the drying agent by filtration and rotary evaporation of the solvent gave a crude oil that was purified by flash chromatography on silica gel (dichloromethane) to provide 25 (74%): Rf: 0.098 (hexane/ethyl acetate, 2:1); FTIR 2920.50; 1220.30; 1502.00, 1588.24 cm−1; 1H NMR (400 MHz, CDCl3) δ: 2.617 (s, 3H); 7.25-7.66 (m, 10H, aromatic); 13C NMR (100 MHz, CDCl3) δ 160.35, 145.41, 134.82, 126.46-132.14, 13.92; HRMS calcd for C16H13NO (M+H)+ 236.1075, Found: 236.1077.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5-diphenyloxazole
Reactant of Route 2
2-Methyl-4,5-diphenyloxazole
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2-Methyl-4,5-diphenyloxazole
Reactant of Route 4
2-Methyl-4,5-diphenyloxazole
Reactant of Route 5
2-Methyl-4,5-diphenyloxazole
Reactant of Route 6
2-Methyl-4,5-diphenyloxazole

Citations

For This Compound
78
Citations
F Akutsu, M Inoki, K Sunouchi, Y Sugama… - Polymer, 1998 - Elsevier
Novel aromatic polyamides having 2-methyl-4,5-oxazolediyl units in the main chains were synthesized. The polyamides were prepared from 4,5-di(4-aminophenyl)-2-methyloxazole (…
Number of citations: 33 www.sciencedirect.com
RJ Cremlyn, JP Bassin, S Farouk… - … , Sulfur, and Silicon …, 1992 - Taylor & Francis
N-Phenylmorpholine (1) reacted with chlorosulfonic acid to give the p-sulfonyl chloride (2), which was characterized as the sulfonamides (3–5). Benzothiazole (6) was converted into the …
Number of citations: 11 www.tandfonline.com
PC Patil, FA Luzzio - The Journal of Organic Chemistry, 2016 - ACS Publications
2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole is a useful scaffold for synthetic elaboration at the 2-methylene position thereby affording extended oxazoles. The corresponding α-…
Number of citations: 12 pubs.acs.org
T ávan Es - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Substitution of the phenyl groups in 2-methyl-4, 5-diphenyloxazole, as well as in some other similar oxazoles and imidazoles, is described; nitration, sulphonation, and …
Number of citations: 2 pubs.rsc.org
RJ Cremlyn, FJ Swinbourne… - Journal of heterocyclic …, 1985 - Wiley Online Library
2,3‐Diphenylpyrazine, 3,4‐diphenylfurazan and 2‐methyl‐4,5‐diphenyl oxazole react with chlorosulfonic acid to give the sulfonyl chlorides Ia, IIa, IIIa. The chlorides were condensed …
Number of citations: 9 onlinelibrary.wiley.com
HH Wasserman, MB Floyd - Tetrahedron, 1966 - Elsevier
Oxazoles are sensitive to photooxidation and undergo reaction under mild conditions. The oxidation appears to produce isoimides (not isolated) which readily rearrange to tertiary …
Number of citations: 42 www.sciencedirect.com
PF Oesper, GL Lewis, CP Smyth - Journal of the American …, 1942 - ACS Publications
Dipole Moment and Resonance in Heterocyclic Molecules Containing Nitrogen and Sulfur Page 1 1130 P. F. Oesper, G. L. Lewis and CP Smyth Vol. [Contribution from the Frick …
Number of citations: 17 pubs.acs.org
BH Lipshutz, RW Hungate - The Journal of Organic Chemistry, 1981 - ACS Publications
Metalation studies of trisubstituted oxazoles have been completed as part of a program designed to prepare novel heterocyclophanes. Proton abstraction of 2, 4, 5-trimethyloxazole at C-…
Number of citations: 62 pubs.acs.org
DB Mircea, D ISTRATI, I SCHIKETANZ… - Revue Roumaine de …, 2002 - revroum.lew.ro
The flow-vacuum pyrolysis of 2, 5-diphenyl-4-methyloxazole (4) at 1000oC and 0.5 Torr afforded a complex reaction mixture containing: benzonitrile, diphenylmethane, 9, 10-…
Number of citations: 3 revroum.lew.ro
JW Cornforth, RH Cornforth - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… Chem., 1937, 2, 319) showed that 2-methyl4 : 5-diphenyloxazole (11) is formed when benzoin acetate (I) is heated with ammonium acetate in acetic acid. Apart from the related …
Number of citations: 30 pubs.rsc.org

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